molecular formula C8H10N4O6 B11857613 1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)- CAS No. 71042-80-3

1H-Purine-2,6,8(3H)-trione, 7,9-dihydrotris(hydroxymethyl)-

Cat. No.: B11857613
CAS No.: 71042-80-3
M. Wt: 258.19 g/mol
InChI Key: UGWISHQXXOYFNF-UHFFFAOYSA-N
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Description

3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This specific compound is characterized by the presence of three hydroxymethyl groups attached to the purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with a purine derivative.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine carboxylic acids, while substitution could result in various purine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism by which 3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxymethyl groups may play a crucial role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine base found in DNA and RNA.

    Guanine: Another purine base present in nucleic acids.

    Caffeine: A stimulant that is a methylated derivative of xanthine.

Uniqueness

3,7,9-Tris(hydroxymethyl)-1H-purine-2,6,8(3H,7H,9H)-trione is unique due to the presence of three hydroxymethyl groups, which can significantly alter its chemical and biological properties compared to other purines.

Properties

CAS No.

71042-80-3

Molecular Formula

C8H10N4O6

Molecular Weight

258.19 g/mol

IUPAC Name

3,7,9-tris(hydroxymethyl)purine-2,6,8-trione

InChI

InChI=1S/C8H10N4O6/c13-1-10-4-5(16)9-7(17)11(2-14)6(4)12(3-15)8(10)18/h13-15H,1-3H2,(H,9,16,17)

InChI Key

UGWISHQXXOYFNF-UHFFFAOYSA-N

Canonical SMILES

C(N1C2=C(N(C(=O)NC2=O)CO)N(C1=O)CO)O

Origin of Product

United States

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